5-Chloro-6-(trifluoromethyl)pyridin-2-ol
Overview
Description
“5-Chloro-6-(trifluoromethyl)pyridin-2-ol” is a pyridine derivative . Pyridine derivatives are heterocyclic building blocks that have useful applications in catalysis, drug design, molecular recognition, and natural product synthesis .
Synthesis Analysis
Trifluoromethylpyridines (TFMPs), such as “this compound”, are key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis of TFMPs often involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring substituted with a chlorine atom at the 5th position and a trifluoromethyl group at the 6th position .Scientific Research Applications
Synthesis of Pesticides
5-Chloro-6-(trifluoromethyl)pyridin-2-ol is utilized in the synthesis of pesticides. It acts as a significant intermediate in the production of various agrochemicals. Lu Xin-xin (2006) highlights its role in synthesizing 2,3-Dichloro-5-trifluoromethyl Pyridine, a key component in pesticide manufacturing Lu Xin-xin, 2006.
Antimicrobial and DNA Interaction Studies
Research by M. Evecen et al. (2017) demonstrates the antimicrobial properties of 2-Chloro-6-(trifluoromethyl)pyridine, a closely related compound. They have conducted detailed spectroscopic studies and tested its interaction with DNA, showing its potential in antimicrobial applications M. Evecen et al., 2017.
Halogen Shuffling and Electrophilic Substitutions
F. Mongin et al. (1998) explored the halogen shuffling in pyridines, specifically focusing on site-selective electrophilic substitutions of 2-chloro-6-(trifluoromethyl)pyridine. Their research contributes to understanding the chemical properties and reactivity of this compound F. Mongin et al., 1998.
Preparation of Carboxylic Acids
F. Cottet and M. Schlosser (2004) investigated the synthesis of various halopyridinecarboxylic acids using this compound as a starting material. This study provides insights into the versatility of this compound in synthesizing functionally diverse pyridine derivatives F. Cottet & M. Schlosser, 2004.
Synthesis of Trifluoromethylated Azaindazole Derivatives
Manjunath Channapur et al. (2019) described the synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile from this compound. This compound serves as a versatile intermediate for the synthesis of trifluoromethylated N-heterocycles, demonstrating the compound's potential in advanced organic synthesis Manjunath Channapur et al., 2019.
Regioexhaustive Functionalization
Research by F. Cottet et al. (2004) involved converting this compound into various carboxylic acids. This study exemplifies the compound's potential in regioexhaustive functionalization, a crucial process in organic chemistry F. Cottet et al., 2004.
Crystal Structure Studies
The crystal structure of related compounds has been studied to understand the molecular interactions and properties. N. Ye and J. Tanski (2020) examined the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate, which is closely related to this compound, providing valuable insights into the structural aspects of such compounds N. Ye & J. Tanski, 2020.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been reported to target enzymes such as acps-pptase
Mode of Action
It’s suggested that the spatial configuration of the carbon atoms connected to the trifluoromethyl group plays an important role in the compound’s activity .
Result of Action
Similar compounds have shown fungicidal activity , suggesting that this compound may also have potential applications in controlling fungal pathogens.
Action Environment
It’s noted that the compound should be handled with caution during experiments or industrial production .
Biochemical Analysis
Biochemical Properties
5-Chloro-6-(trifluoromethyl)pyridin-2-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in alkylation and chlorination reactions, making it a versatile reagent in organic synthesis . It interacts with enzymes involved in these reactions, facilitating the transfer of functional groups and enhancing reaction efficiency. Additionally, this compound can form hydrogen bonds with proteins, influencing their structure and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of specific signaling proteins, leading to altered cellular responses . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes . These interactions can result in changes in cellular metabolism, affecting the overall function and health of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their activity, depending on the specific enzyme and the context of the interaction . For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, this compound can influence gene expression by binding to transcription factors, altering their ability to regulate target genes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its effectiveness in biochemical research. This compound is relatively stable under standard laboratory conditions, but its effects can change over time due to degradation . Long-term studies have shown that this compound can have lasting effects on cellular function, with some effects persisting even after the compound has degraded . These temporal effects are important considerations for researchers using this compound in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity or modulating gene expression . At high doses, this compound can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies involving this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels . For example, it can inhibit enzymes involved in the breakdown of specific metabolites, resulting in their accumulation within the cell . Understanding these metabolic pathways is essential for elucidating the full range of effects of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to reach specific intracellular compartments . Additionally, this compound can bind to proteins that facilitate its distribution within the cell, influencing its localization and accumulation . These transport and distribution mechanisms are critical for the compound’s biological activity.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins . Additionally, this compound can be found in the cytoplasm, where it participates in various biochemical reactions . Understanding its subcellular localization is essential for elucidating its full range of biological effects.
Properties
IUPAC Name |
5-chloro-6-(trifluoromethyl)-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO/c7-3-1-2-4(12)11-5(3)6(8,9)10/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZQVVDYMFKTCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858625 | |
Record name | 5-Chloro-6-(trifluoromethyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227514-31-9 | |
Record name | 5-Chloro-6-(trifluoromethyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-6-(trifluoromethyl)pyridin-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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